3-(Furan-2-yl)pyrido[3,2-e][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N4O |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(furan-2-yl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C10H6N4O/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H |
InChI Key |
PZWCBYWLTXRMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Furan 2 Yl Pyrido 3,2 E 1 2 3 Triazine and Its Analogues
Classical Synthetic Routes to Pyrido[3,2-e]researchgate.netresearchgate.netnih.govtriazine Systems
Traditional methods for constructing the pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazine core have historically relied on well-established organic reactions, primarily focusing on condensation and cyclization strategies. These routes form the bedrock of heterocyclic chemistry and continue to be relevant in contemporary synthesis.
Condensation Reactions of Pyridine (B92270) Derivatives with 1,2,4-Triazine (B1199460) Precursors
A primary strategy for assembling fused heterocyclic systems involves the condensation of two suitably functionalized precursors. In the context of pyrido researchgate.netresearchgate.netnih.govtriazines, this often involves the reaction of a pyridine derivative bearing reactive amine functionalities with a precursor that will form the triazine ring.
A notable example is the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids, such as pyruvic acid and phenylglyoxylic acid. nih.govacs.org This reaction proceeds via an initial nucleophilic addition of the exocyclic amino group of the pyridine to a carbonyl group of the α-keto acid, followed by intramolecular cyclization and dehydration to yield the final fused triazine ring system. acs.org
In an analogous approach for the related pyrido[4,3-e] system, a key starting material, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine, is condensed with various 2-oxoalkanoic acids or their esters. nih.govmdpi.comnih.gov The proposed mechanism involves the initial formation of a condensation intermediate, which then undergoes an intramolecular addition-elimination reaction, followed by a final ring closure to afford the complex heterocyclic system. nih.gov This highlights a versatile condensation strategy that could be adapted for the synthesis of 3-(Furan-2-yl)pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazine by employing a pyridine precursor with the appropriate furan (B31954) moiety.
| Precursor 1 | Precursor 2 | Product System | Reference |
| 1-Amino-2-imino-4-arylpyridine-3-carbonitrile | α-Keto acids (e.g., pyruvic acid) | Pyrido[1,2-b] researchgate.netresearchgate.netnih.govtriazine | nih.gov, acs.org |
| 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine | 2-Oxoalkanoic acids | Pyrido[4,3-e] researchgate.netresearchgate.netnih.govtriazino[3,2-c] researchgate.netresearchgate.netnih.govthiadiazine | mdpi.com, nih.gov |
Niementowski-Type Condensation for Pyrido[3,2-e]researchgate.netresearchgate.netnih.govtriazines
The Niementowski condensation, traditionally used for quinoline (B57606) and quinazolinone synthesis, has been adapted for the creation of pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazines. This approach has been successfully used to prepare novel trisubstituted pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazines from a monocyclic triazine precursor through a Niementowski-type ring condensation. researchgate.netresearchgate.net This method is significant as it represents the first preparation of these compounds via this specific pathway. researchgate.net The reaction typically involves the thermal condensation of an amino-functionalized compound with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused heterocyclic system. This strategy offers a direct route to the desired scaffold from readily available triazine starting materials.
Acid-Catalyzed Cyclization Approaches
Acid catalysis plays a crucial role in facilitating the cyclization steps necessary for the formation of the pyrido researchgate.netresearchgate.netnih.govtriazine ring. The use of an acid catalyst enhances the electrophilicity of carbonyl groups, making them more susceptible to nucleophilic attack by amine functionalities present in the reaction intermediates.
An efficient protocol has been developed using trifluoroacetic acid (TFA) to catalyze the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids. nih.govacs.org The proposed mechanism suggests that the acid protonates the carbonyl oxygen of the keto acid, which significantly enfeebles the C=O bond and facilitates the initial nucleophilic addition by the pyridine's amino group. acs.org This is followed by a proton transfer and subsequent cyclization and dehydration steps to yield the final product. acs.org Similarly, glacial acetic acid has been employed as both a solvent and a catalyst in the synthesis of related fused triazine systems, where it facilitates the condensation and cyclization reactions at reflux temperatures. nih.gov
Advanced and Green Synthetic Strategies for Pyrido[3,2-e]researchgate.netresearchgate.netnih.govtriazine Derivatives
In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic methodologies have been applied to the synthesis of pyrido researchgate.netresearchgate.netnih.govtriazine derivatives. These advanced strategies focus on reducing reaction times, improving yields, and simplifying workup procedures.
Microwave-Assisted Synthesis for Reaction Enhancement and Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. This technique has been shown to significantly enhance the efficiency of synthesizing various heterocyclic compounds, including those related to the pyrido researchgate.netresearchgate.netnih.govtriazine family.
For instance, the synthesis of certain pyrido[3,2-f] researchgate.netnih.govthiazepines demonstrated marked improvements when using microwave heating compared to conventional methods. nih.gov The microwave-assisted approach resulted in higher yields and dramatically shorter reaction times. nih.gov A similar advantage was observed in the solvent-free synthesis of a 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivative, where microwave irradiation improved the yield to 98% and reduced the reaction time to just 2 minutes. researchgate.net The Niementowski synthesis has also been reinvestigated using microwave irradiation, showing significant rate enhancements and good yields compared to traditional reaction conditions. researchgate.net These examples underscore the potential of microwave-assisted synthesis to provide a rapid, efficient, and greener pathway to 3-(Furan-2-yl)pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazine and its analogues.
Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Conventional (Reflux) | Not specified | 55% | nih.gov |
| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Microwave (140 °C) | 15 min | 82% | nih.gov |
| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Conventional (Reflux) | 2 hours | 85% | researchgate.net |
One-Pot Reaction Sequences in Pyrido[3,2-e]researchgate.netresearchgate.netnih.govtriazine Synthesis
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. This strategy has been successfully applied to the synthesis of complex heterocyclic systems related to pyrido researchgate.netresearchgate.netnih.govtriazines.
A facile "one-pot" reaction was developed for the synthesis of novel pyrido[4,3-e] researchgate.netresearchgate.netnih.govtriazino[3,2-c] researchgate.netresearchgate.netnih.govthiadiazine 6,6-dioxide derivatives by treating an aminoguanidine (B1677879) precursor with appropriate 2-oxoalkanoic acids in refluxing glacial acetic acid. nih.govmdpi.com This approach streamlines the synthesis by avoiding the need for purification of intermediates, thereby saving time and materials. Similarly, an efficient and operationally simple one-pot synthesis of substituted researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridines has been developed from 2-hydrazinopyridine (B147025) and various aldehydes at room temperature. rsc.org The application of such one-pot methodologies to the synthesis of 3-(Furan-2-yl)pyrido[3,2-e] researchgate.netresearchgate.netnih.govtriazine could provide a highly efficient and atom-economical route to this target molecule.
Regioselective Synthesis of Fused Pyridotriazine Systems
The construction of the pyrido[3,2-e] nih.govnih.govbaranlab.orgtriazine ring system is typically achieved through the cyclization of a suitably functionalized pyridine precursor. The regioselectivity of the final fused product is dictated by the substitution pattern of this starting material. A common and effective strategy involves the use of 2,3-disubstituted pyridines, where the substituents are poised to react and form the fused triazine ring.
A key intermediate in many of these syntheses is a 3-amino-2-hydrazinopyridine derivative. The annulation of the 1,2,4-triazine ring onto the pyridine core is then accomplished by reacting this intermediate with a suitable one-carbon (C1) or two-carbon (C2) electrophilic synthon. However, a more prevalent method for constructing 3-substituted pyrido[3,2-e] nih.govnih.govbaranlab.orgtriazines involves the condensation of a 2-hydrazinyl-3-nitropyridine or a related derivative with a compound that provides two carbon atoms to the new ring.
One established approach is the reaction of a hydrazinopyridine with α-dicarbonyl compounds or their equivalents. For instance, the synthesis of related fused triazine systems has been successfully achieved by reacting a key aminoguanidine intermediate with 2-oxoalkanoic acids in glacial acetic acid. nih.gov This type of condensation-cyclization reaction is a powerful tool for building the triazine ring with a specific substituent at the 3-position. The regiochemistry is controlled by the initial positioning of the hydrazine (B178648) and amino (or nitro) groups on the pyridine ring at the C2 and C3 positions, respectively.
Another versatile method involves transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amination, which can provide a regioselective route to fused heterocyclic systems. nih.gov While not directly reported for this specific triazine, the principle of using a catalyst to direct the formation of a specific isomer is a cornerstone of modern synthetic chemistry. Furthermore, multi-component reactions (MCRs) offer an efficient pathway, assembling the pyridine or triazine ring in a single step from simpler precursors, though controlling regioselectivity can be challenging. acsgcipr.org
The Bohlmann-Rahtz pyridine synthesis and related condensation reactions represent a classical yet effective approach to constructing the initial substituted pyridine ring, which can then be further elaborated into the desired fused system. acsgcipr.orgorganic-chemistry.org The choice of the initial pyridine synthesis is crucial as it sets the stage for the subsequent regioselective formation of the triazine ring.
Strategies for Introducing Furan-2-yl Moiety to the Pyrido[3,2-e]nih.govnih.govbaranlab.orgtriazine Core
The introduction of the furan-2-yl group at the 3-position of the pyrido[3,2-e] nih.govnih.govbaranlab.orgtriazine core is most strategically accomplished during the construction of the triazine ring itself. This approach involves the cyclocondensation of a 2-hydrazinopyridine derivative with a furan-containing precursor.
A highly effective and plausible method is the reaction of 2-hydrazinyl-3-nitropyridine with a 2-furyl-containing α-ketoacid, such as 2-(furan-2-yl)-2-oxoacetic acid, or a related α-dicarbonyl compound like furan-2-ylglyoxal. This type of reaction has been successfully employed in the synthesis of analogous pyrido[1,2-b] nih.govnih.govbaranlab.orgtriazine derivatives, where 1-amino-2-imino-pyridine precursors were reacted with α-keto acids, including phenylglyoxylic acid, under acidic catalysis. acs.org
The proposed mechanism for this transformation involves an initial condensation between the hydrazine group of the pyridinyl precursor and one of the carbonyl groups of the furan-containing reactant to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the neighboring amino group (formed in situ from the reduction of the nitro group) onto the second carbonyl group, followed by dehydration, yields the aromatic 3-(furan-2-yl)pyrido[3,2-e] nih.govnih.govbaranlab.orgtriazine. The reaction conditions, such as the choice of solvent and catalyst, are critical for optimizing the yield and purity of the final product.
The table below outlines a representative synthetic protocol based on analogous reactions reported in the literature. acs.org
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Chloro-3-nitropyridine, Hydrazine hydrate | Ethanol, Reflux | 2-Hydrazinyl-3-nitropyridine | ~85-95 |
| 2 | 2-Hydrazinyl-3-nitropyridine, 2-(Furan-2-yl)-2-oxoacetic acid | Glacial Acetic Acid, Reflux | 3-(Furan-2-yl)pyrido[3,2-e] nih.govnih.govbaranlab.orgtriazine | ~60-75 (estimated) |
This strategy offers excellent control over the regiochemistry, ensuring the furan-2-yl group is positioned exclusively at the C3 position of the triazine ring. The availability of various substituted hydrazinopyridines and furan-based α-dicarbonyl compounds allows for the synthesis of a diverse library of analogues for further investigation. researchgate.net
Spectroscopic and Analytical Characterization Techniques in Pyrido 3,2 E 1 2 3 Triazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR spectra are fundamental for initial structural assessment. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative quantity of each type of proton (integration). For a compound like 3-(Furan-2-yl)pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the triazine ring (if any), and the furan (B31954) ring. The chemical shifts of the pyridine ring protons are typically found in the aromatic region, often at downfield values due to the electron-withdrawing nature of the nitrogen atoms. nih.gov Similarly, the furan protons would appear in the aromatic region, with characteristic coupling constants between them.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization and electronic environment (e.g., C=N, C=C, C-H). In related fused 1,2,4-triazine (B1199460) systems, carbon signals for the triazine and fused aromatic rings have been fully assigned, providing a reference for new derivatives. mdpi.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Data Format for a Pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine Derivative (Note: This table is illustrative and does not represent experimental data for 3-(Furan-2-yl)pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine)
| Position | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) |
| H-5 | 9.10 | dd | 4.5, 1.8 | 155.0 |
| H-6 | 7.90 | dd | 8.2, 4.5 | 125.0 |
| H-7 | 8.80 | dd | 8.2, 1.8 | 138.0 |
| H-3' (Furan) | 7.50 | dd | 3.5, 0.8 | 112.5 |
| H-4' (Furan) | 6.60 | dd | 3.5, 1.8 | 110.0 |
| H-5' (Furan) | 7.70 | dd | 1.8, 0.8 | 145.0 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This allows for the mapping of proton-proton connectivity within the individual rings (pyridine and furan). nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY reveals protons that are close in space, which is essential for determining stereochemistry and the relative orientation of different parts of the molecule.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass with very high precision (typically to four decimal places). mdpi.com This allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov For 3-(Furan-2-yl)pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine (C₁₀H₆N₄O), HRMS would be used to confirm this specific elemental composition against other possibilities. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing how the molecule breaks apart under energy input. derpharmachemica.com
Table 2: Example of HRMS Data Presentation (Note: This table is illustrative and does not represent experimental data for 3-(Furan-2-yl)pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine)
| Ion Mode | Molecular Formula | Calculated m/z | Found m/z | Difference (ppm) |
| ESI+ | [C₁₀H₆N₄O + H]⁺ | 211.0614 | 211.0611 | -1.4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum shows absorption bands at specific wavenumbers corresponding to particular bonds. For a pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine structure, one would expect to see characteristic stretching vibrations for C=N and C=C bonds in the aromatic rings, typically in the 1650-1450 cm⁻¹ region. mdpi.comnih.gov The furan ring would show characteristic C-O-C stretching vibrations. udayton.eduglobalresearchonline.net The absence of certain bands, such as a broad O-H or N-H stretch above 3000 cm⁻¹, can confirm the absence of these functional groups. nih.gov
X-ray Crystallography for Definitive Absolute Structure Determination
While NMR and MS can define the constitution and connectivity of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. documentsdelivered.com This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov For novel heterocyclic systems, an X-ray crystal structure is the gold standard for structural confirmation, validating the assignments made by other spectroscopic methods. mdpi.com If a suitable single crystal of 3-(Furan-2-yl)pyrido[3,2-e] udayton.edursc.orgglobalresearchonline.nettriazine could be grown, this method would provide an exact model of its solid-state conformation.
Computational and Theoretical Investigations of 3 Furan 2 Yl Pyrido 3,2 E 1 2 3 Triazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of novel compounds. For derivatives of 1,2,4-triazine (B1199460), DFT has been employed to analyze the mechanisms of heterocyclization reactions, identifying energy barriers and key stages of the reaction. These calculations help in understanding the electronic and steric effects on the stability of the resulting heterocyclic structures. zsmu.edu.ua
Studies on similar fused heterocyclic systems, such as pyrido-annelated ontosight.ainih.govurfu.rumdpi.comtetrazines, have utilized DFT to describe Frontier Molecular Orbitals (FMOs) and create molecular electrostatic potential maps to explain the chemical reactivity of the molecules. researchgate.netnih.gov For instance, in the study of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) complexes, quantum chemical calculations were performed to confirm the coordination sites, revealing that the N(2) atom of the 1,2,4-triazine core is the preferred coordination site for the Ir(III) cation. urfu.ru
These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior and interactions at a molecular level.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of molecules. For various 1,2,4-triazine derivatives, MD simulations have been used to explore the stability of ligand-protein complexes. nih.gov For example, in the study of novel s-triazine clubbed pharmacophores, MD simulations over 40 nanoseconds were used to confirm the stability of the compounds within the active sites of target proteins from E. coli, Mycobacterium tuberculosis, and Candida albicans. uj.ac.za
The analysis of intermolecular interactions is also a key aspect of computational studies. In a series of bioactive oxazoles, the nature and energetics of weak intermolecular interactions were analyzed using methods like topological analysis of the electron density. mdpi.com Such analyses provide detailed insights into the forces governing molecular recognition and binding. MD simulations help in understanding how the compound might behave in a biological environment, revealing stable conformations and key interactions that contribute to its biological activity. rsc.org
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a target protein. Numerous studies on pyrido ontosight.ainih.govurfu.rutriazine and related heterocyclic systems have employed molecular docking to identify potential biological targets and elucidate binding mechanisms. researchgate.netd-nb.info
For instance, in the investigation of pyrido-pyrimido-thiadiazinones as potential obesity inhibitors, molecular docking studies showed that the compounds docked effectively to the target FTO protein, with binding energies ranging from -11.6 to -8.0 kcal/mol. semanticscholar.org Similarly, docking studies of 1,2,3-triazolyl-pyridine hybrids against Aurora B kinase were conducted to investigate their potential as anti-hepatic cancer agents. nih.govacs.org
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-target complex. nih.govnih.gov For example, in the study of 1,2,4-triazine derivatives as h-DAAO inhibitors, molecular docking identified four essential residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. nih.gov
| Compound Class | Target Protein | Key Findings from Docking |
| Pyrido-pyrimido-thiadiazinones | FTO protein | Good binding affinities, with one compound showing a binding energy of -11.6 kcal/mol through arene-cation interactions and hydrogen bonds. semanticscholar.org |
| 1,2,3-Triazolyl-pyridine hybrids | Aurora B kinase | Investigation of docking interactions to explore potential for hepatocellular carcinoma treatment. nih.govacs.org |
| 1,2,4-Triazine derivatives | h-DAAO | Identification of key interacting residues (Gly313, Arg283, Tyr224, Tyr228) and the importance of hydrogen bonds and hydrophobic interactions. nih.gov |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
Both SBDD and LBDD are powerful strategies in drug discovery. SBDD utilizes the 3D structure of the target protein to design potent and selective inhibitors. An example is the design of 1,3,5-triazine (B166579) and pyrimidine (B1678525) derivatives as novel FGFR3 inhibitors, where X-ray crystal structure analysis guided the design process to achieve high selectivity over VEGFR2. nih.gov
LBDD, on the other hand, relies on the knowledge of known active molecules to develop structure-activity relationships (SAR). In the study of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, an extensive SAR study was conducted, supported by in silico docking and mutagenesis studies, to develop a potent antagonist with a favorable pharmacokinetic profile. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) models like CoMFA and CoMSIA have been constructed for 1,2,4-triazine derivatives to understand the relationship between structural features and inhibitory activity. nih.gov
These approaches are often used in tandem to design novel compounds with improved biological activity and drug-like properties.
In Silico Evaluation of Biological Activity Profiles
In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of new chemical entities. Bioactivity scores for common drug targets such as GPCR ligands, ion channel modulators, kinase inhibitors, and enzyme inhibitors can be predicted using computational tools. nih.gov
For various pyrido-annelated tetrazines and related compounds, in silico ADME experiments have been performed to understand their pharmacokinetic characteristics, often using Lipinski's rule of five to assess drug-likeness. researchgate.netnih.gov For example, the ADMET prediction of 1,2,3-triazolyl-pyridine hybrids was carried out to evaluate their potential as drug candidates. nih.govacs.org
These predictions help in prioritizing compounds for further experimental testing and optimizing their profiles to enhance their therapeutic potential. jomardpublishing.compensoft.net Studies on 1,2,4-triazine derivatives have shown their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. ijpsr.inforesearchgate.netjmchemsci.comresearchgate.net
| Compound/Derivative | Predicted Biological Activity | In Silico Method |
| Pyrido-annelated ontosight.ainih.govurfu.rumdpi.comtetrazines | Anticancer | ADME prediction, Molecular Docking researchgate.netnih.gov |
| 1,2,3-Triazolyl-pyridine hybrids | Anti-hepatic cancer | ADMET prediction, Molecular Docking nih.govacs.org |
| 1-Piperazine indole (B1671886) hybrid with nicotinic amide | Kinase inhibitor, Enzyme inhibitor, GPCR ligand | Molinspiration, MolPredictX nih.gov |
| 1,3,5-Triazine derivatives | Various biological targets | SwissADME, Swiss Target Prediction jomardpublishing.com |
Advanced Biological Activity Profiling and Mechanistic Elucidation of Pyrido 3,2 E 1 2 3 Triazine Derivatives
Anticancer Mechanisms and Cytotoxicity Pathways
The anticancer properties of 3-(Furan-2-yl)pyrido[3,2-e] mdpi.comnih.govnih.govtriazine and its derivatives are multifaceted, involving the disruption of several key cellular processes that are critical for tumor growth and survival.
Kinase enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a common feature in many cancers. While broad studies on pyrido[3,2-e] mdpi.comnih.govnih.govtriazines suggest a potential for kinase inhibition, specific inhibitory activity of 3-(Furan-2-yl)pyrido[3,2-e] mdpi.comnih.govnih.govtriazine against enzymes such as c-Met Kinase, PIM-1 Kinase, VEGFR-2 Kinase, Abl Kinase, and CDK2 has not been extensively detailed in the available research. However, related heterocyclic compounds containing the 1,2,4-triazine (B1199460) core have demonstrated inhibitory effects on various kinases, suggesting a promising area for future investigation for this specific compound. For instance, certain pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine derivatives have been explored as Abl kinase inhibitors nih.gov.
The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. Some 1,2,4-triazole derivatives have been shown to induce cell cycle arrest, which is a key mechanism for their antiproliferative effects nih.gov. Research on novel pyrido[2,3-d]pyrimidine derivatives, which share a similar heterocyclic structure, has demonstrated the ability to arrest the cell cycle at the G1 phase nih.gov. While specific data for 3-(Furan-2-yl)pyrido[3,2-e] mdpi.comnih.govnih.govtriazine is not available, the broader class of nitrogen-containing heterocyclic compounds is known to interfere with cell cycle checkpoints mdpi.com.
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Studies on related pyrazolo[4,3-e] mdpi.comnih.govnih.govtriazine and pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine derivatives have shown significant pro-apoptotic activity in breast and colon cancer cell lines nih.govnih.gov. These effects are often mediated through caspase activation, generation of reactive oxygen species (ROS), and mitochondrial pathways nih.gov. For example, one study found that a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine derivative induced apoptosis in approximately 82.5% of DLD-1 colon cancer cells at a concentration of 3 µM nih.gov. The induction of apoptosis is a common mechanism for various cytotoxic compounds against cancer cells mdpi.comtums.ac.irucc.ie.
Interference with DNA replication and repair is another established strategy in cancer therapy. Some 1,2,4-triazine derivatives have been investigated for their ability to interact with DNA and inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription. For instance, chalcones containing a furan-2-yl pyrazole moiety have been associated with DNA damage in cancer cells semanticscholar.org.
Antimicrobial Modalities
In addition to anticancer properties, the 1,2,4-triazine scaffold is a component of molecules with notable antimicrobial activity.
The antibacterial potential of 1,2,4-triazine derivatives has been evaluated against a range of bacterial species. Studies have reported the activity of compounds containing the 1,2,4-triazole moiety, which is structurally related to the triazine ring system, against both Gram-positive and Gram-negative bacteria nih.gov. For example, 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown activity against E. coli, E. aerogenes, and Y. pseudotuberculosis nih.gov. The broad-spectrum antibacterial activity of various 1,2,4-triazine derivatives highlights their potential for development as new antimicrobial agents biointerfaceresearch.comresearchgate.netijpsr.info.
Antifungal Properties (e.g., against Candida, Aspergillus, Mucor, Trychophyton species, phytopathogens)
A thorough search of scientific databases and literature did not yield specific studies evaluating the antifungal properties of 3-(Furan-2-yl)pyrido[3,2-e] nih.govmdpi.commdpi.comtriazine against fungal species such as Candida, Aspergillus, Mucor, Trychophyton, or against various phytopathogens. Consequently, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity is available.
Antitubercular Efficacy
There is no specific information available from the conducted literature review regarding the in vitro or in vivo antitubercular efficacy of 3-(Furan-2-yl)pyrido[3,2-e] nih.govmdpi.commdpi.comtriazine against Mycobacterium tuberculosis or other mycobacterial strains. Research on the broader class of 1,2,4-triazole derivatives has shown potential for antitubercular activity, but specific findings for the furan-substituted pyridotriazine are absent.
Specific Enzyme Inhibition in Microbial Pathways (e.g., DNA Gyrase B, tRNA-(N1G37) methyltransferase, leucyl-tRNA synthetase)
No studies were identified that investigated the specific enzyme inhibitory activity of 3-(Furan-2-yl)pyrido[3,2-e] nih.govmdpi.commdpi.comtriazine. Its potential to act as an inhibitor of microbial enzymes such as DNA Gyrase B, tRNA-(N1G37) methyltransferase, or leucyl-tRNA synthetase has not been reported in the reviewed scientific literature.
Antiviral Activities (e.g., Anti-HIV, Anti-avian influenza virus H5N1)
The antiviral profile of 3-(Furan-2-yl)pyrido[3,2-e] nih.govmdpi.commdpi.comtriazine remains uncharacterized. A comprehensive search did not uncover any research detailing its activity against Human Immunodeficiency Virus (HIV), the H5N1 avian influenza virus, or any other viruses.
Anti-inflammatory Properties and Modulation of Inflammatory Mediators
Specific research on the anti-inflammatory properties of 3-(Furan-2-yl)pyrido[3,2-e] nih.govmdpi.commdpi.comtriazine is not present in the available scientific literature. There are no published findings on its ability to modulate inflammatory mediators, such as cytokines or enzymes like cyclooxygenase (COX). While some triazine derivatives have been explored for anti-inflammatory effects, data for this particular compound is absent.
Structure Activity Relationship Sar Studies for 3 Furan 2 Yl Pyrido 3,2 E 1 2 3 Triazine Analogues
Impact of Furan (B31954) Moiety Substitution on Biological Activity
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. orientjchem.orgmdpi.com Modifications to the furan ring of 3-(Furan-2-yl)pyrido[3,2-e] orientjchem.orgmdpi.comnih.govtriazine analogues can significantly influence their biological profile. The electron-rich nature of the furan ring allows it to participate in hydrogen bonding and π–π stacking interactions with biological targets. utripoli.edu.ly
Substitutions at the 2-, 3-, and 5-positions of the furan ring can alter the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for target receptors or enzymes. orientjchem.org For instance, the introduction of electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial activity of furan-containing compounds by facilitating reductive activation within bacterial cells. orientjchem.org Conversely, the addition of bulky substituents may either enhance binding through increased van der Waals interactions or reduce activity due to steric hindrance at the target's binding site.
In a study on related furan-containing chalcones, it was observed that the presence and position of substituents on an aromatic ring attached to the furan moiety played a critical role in their anticancer activity. nih.gov This suggests that similar modifications to the furan ring in the 3-(Furan-2-yl)pyrido[3,2-e] orientjchem.orgmdpi.comnih.govtriazine system could yield analogues with improved potency. While direct SAR studies on substitutions of the furan ring in this specific pyridotriazine are limited, the general principles of medicinal chemistry suggest that exploring a range of substituents, from small electron-donating groups to larger, more complex moieties, would be a fruitful strategy for lead optimization. utripoli.edu.lyresearchgate.net
Table 1: Hypothetical Impact of Furan Moiety Substitution on Biological Activity
| Substitution Position | Substituent Type | Expected Impact on Activity | Rationale |
| Furan C5 | Small alkyl | Potential increase | Enhanced hydrophobic interactions |
| Furan C5 | Halogen | Variable | Altered electronic properties and potential for halogen bonding |
| Furan C5 | Phenyl | Potential increase or decrease | Depends on steric tolerance of the binding site |
| Furan C4 | Hydroxyl | Potential increase | Introduction of a hydrogen bond donor |
Substituent Effects on the Pyrido[3,2-e]orientjchem.orgmdpi.comnih.govtriazine Core and Fused Rings
The pyridotriazine core is a key pharmacophore, and its modification can have a profound impact on the biological activity of the molecule. The pyridine (B92270) ring within this core is a common feature in many FDA-approved drugs and is known to influence physicochemical properties such as solubility and cellular permeability. researchgate.net
Studies on related pyrazolo[4,3-e] orientjchem.orgmdpi.comnih.govtriazine derivatives have shown that functionalization of the heterocyclic core is essential for enhancing biological properties, as the unsubstituted core often lacks significant activity. nih.gov For example, the introduction of a sulfonamide moiety has been a successful strategy in designing pyrazolotriazines with potent biological activities. nih.gov
In a series of pyrido[4,3-e] orientjchem.orgmdpi.comnih.govtriazino[3,2-c] orientjchem.orgmdpi.comnih.govthiadiazine 6,6-dioxides, various substitutions on the triazine ring were explored for their anticancer activity. mdpi.com The nature of the substituent at the 3-position of the triazine ring was found to be a critical determinant of cytotoxicity. This highlights the importance of exploring a diverse range of substituents, including small alkyl groups, aryl groups, and other heterocyclic rings, at available positions on the pyridotriazine core of 3-(Furan-2-yl)pyrido[3,2-e] orientjchem.orgmdpi.comnih.govtriazine.
Furthermore, fusing additional rings to the pyridotriazine scaffold can lead to compounds with novel biological activities. The development of tricyclic and tetracyclic systems based on the pyrazolo[4,3-e] orientjchem.orgmdpi.comnih.govtriazine core has resulted in compounds with significant broad-spectrum cytotoxic activity. nih.gov This suggests that the synthesis and evaluation of fused analogues of 3-(Furan-2-yl)pyrido[3,2-e] orientjchem.orgmdpi.comnih.govtriazine could be a promising avenue for the discovery of new therapeutic agents.
Table 2: Observed Substituent Effects on Related Pyridotriazine Cores
| Compound Series | Substitution Position | Substituent Type | Observed Biological Activity | Reference |
| Pyrazolo[4,3-e] orientjchem.orgmdpi.comnih.govtriazines | C5 | Sulfonamide | Enhanced antitumor activity | nih.gov |
| Pyrido[4,3-e] orientjchem.orgmdpi.comnih.govtriazino[3,2-c] orientjchem.orgmdpi.comnih.govthiadiazines | C3 | Various aryl | Moderate to reasonable anticancer activity | mdpi.com |
| Pyrazolo[4,3-e]triazolo[4,3-b] orientjchem.orgmdpi.comnih.govtriazines | Fused triazole ring | - | Significant broad cytotoxic activity | nih.gov |
Influence of Linker Chains and Bridging Fragments on Biological Activity
The introduction of linker chains or bridging fragments between the core heterocyclic structure and other chemical moieties is a common strategy in drug design to optimize interactions with biological targets. These linkers can provide conformational flexibility, span larger distances within a binding pocket, and introduce new points of interaction.
In a study of rhein–piperazine–furanone hybrids, a piperazine linker was used to connect a rhein scaffold to a furanone moiety. nih.govrsc.org This hybridization strategy resulted in compounds with significantly enhanced cytotoxicity and selectivity against cancer cells compared to the parent compounds. The length and chemical nature of the linker were found to be crucial for the observed biological activity. nih.gov
Table 3: Examples of Linker Strategies in Heterocyclic Compounds
| Core Scaffold | Linker | Appended Moiety | Biological Activity | Reference |
| Rhein | Piperazine | Furanone | Enhanced anticancer activity and selectivity | nih.govrsc.org |
| Indole (B1671886) | Various | Triazole | Potential for improved binding efficiency | nih.gov |
| Xanthone/Acridone | 1,2,4-Triazine (B1199460) | - | Anticancer activity | mdpi.com |
Stereochemical Implications in Biological Activity and Target Interactions
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological properties. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a well-established principle in medicinal chemistry.
In a study of chiral 2(5H)-furanone sulfones, it was demonstrated that the stereochemistry of the molecule significantly influenced its antimicrobial activity. nih.gov One particular stereoisomer, possessing a sulfonyl group and an l-borneol moiety, exhibited prominent activity against Gram-positive bacteria. nih.gov This highlights that the three-dimensional arrangement of atoms is critical for effective interaction with the bacterial target.
Similarly, research on chiral pyrazolo[4,3-e] orientjchem.orgmdpi.comnih.govtriazine sulfonamides revealed that the different enantiomers displayed varying levels of inhibitory activity against enzymes such as tyrosinase. ijabbr.com This underscores the importance of stereochemistry in the design of enzyme inhibitors based on the triazine scaffold.
For 3-(Furan-2-yl)pyrido[3,2-e] orientjchem.orgmdpi.comnih.govtriazine analogues, the introduction of a chiral center, for example, through the addition of a substituted alkyl chain or a chiral linker, would necessitate the separation and individual biological evaluation of the resulting enantiomers. It is highly probable that one enantiomer would exhibit superior activity over the other due to a more favorable stereochemical fit with its biological target. Therefore, the exploration of stereoselective synthesis or chiral resolution of analogues is a critical step in the development of potent and selective therapeutic agents based on this scaffold.
Future Perspectives and Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic routes to 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine and its derivatives is paramount for facilitating further research. While classical condensation reactions are often employed for the synthesis of 1,2,4-triazine (B1199460) cores, future efforts should focus on developing more efficient and environmentally benign methodologies. ijpsr.info
Key areas for development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The application of MAOS to the key cyclization steps in the formation of the pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine ring system could offer a more rapid and energy-efficient synthetic pathway.
Ultrasound-Assisted Synthesis: Sonochemical methods can promote reactions through acoustic cavitation, often leading to higher yields and shorter reaction times with minimal use of harsh reagents. mdpi.com Exploring ultrasound for the synthesis of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine could provide a greener alternative to traditional approaches. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable the on-demand production of material for biological screening and optimization studies.
Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) or furan (B31954) rings could provide a more atom-economical approach to generating diverse analogues, avoiding the need for pre-functionalized starting materials.
A comparative overview of conventional versus modern synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine Synthesis
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Conventional Heating | Well-established procedures | Long reaction times, lower yields, high energy consumption |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields | Specialized equipment required, potential for localized overheating |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, improved yields | Scalability can be a challenge |
Exploration of Untapped Biological Targets and Disease Areas for Pyrido[3,2-e]keyingchem.comnih.govnih.govtriazines
The broader class of 1,2,4-triazine derivatives has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. ijpsr.inforesearchgate.net However, the full therapeutic potential of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine remains largely unexplored. Future research should aim to identify and validate novel biological targets for this compound and its analogues.
Potential areas of investigation include:
Kinase Inhibition: Many fused heterocyclic systems, such as pyrrolo[2,1-f] keyingchem.comnih.govnih.govtriazines, are potent kinase inhibitors. nih.gov Screening 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine against a panel of kinases implicated in cancer and inflammatory diseases could reveal novel therapeutic opportunities. nih.gov
G-Protein Coupled Receptors (GPCRs): Certain 1,2,4-triazine derivatives have demonstrated activity as antagonists for GPCRs like GPR84. nih.gov Investigating the interaction of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine with various GPCRs could uncover new avenues for treating metabolic and inflammatory disorders.
Enzyme Inhibition: The 1,2,4-triazine scaffold is present in inhibitors of various enzymes, including inorganic pyrophosphatases and cyclin-dependent kinases. ijpsr.inforesearchgate.net High-throughput screening of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine against a diverse range of enzymes could identify novel inhibitory activities.
Antiparasitic and Antimicrobial Activity: Given the documented antimicrobial and antiparasitic activities of other 1,2,4-triazine derivatives, it is worthwhile to evaluate 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine against a panel of clinically relevant pathogens. ijpsr.inforesearchgate.net
A summary of potential biological targets for the pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine scaffold is provided in Table 2.
Table 2: Potential Biological Targets for Pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Kinases | VEGFR-2, PI3K, mTOR | Cancer, Inflammation |
| G-Protein Coupled Receptors | GPR84, 5-HT6 | Inflammation, Neurological Disorders |
| Enzymes | Inorganic Pyrophosphatase, Cyclin-Dependent Kinases | Infectious Diseases, Cancer |
Integration of Advanced Computational Techniques in Pyrido[3,2-e]keyingchem.comnih.govnih.govtriazine Drug Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The integration of these techniques can accelerate the identification of promising drug candidates and provide insights into their mechanisms of action.
Future computational studies on 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine should include:
Molecular Docking: Docking studies can predict the binding modes of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine and its analogues within the active sites of potential biological targets. This can help to prioritize compounds for synthesis and biological evaluation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can guide the design of more potent analogues.
Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine, such as its molecular electrostatic potential, which can be correlated with its chemical reactivity and biological activity. researchgate.net
ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net
Rational Design of Highly Selective and Potent Pyrido[3,2-e]keyingchem.comnih.govnih.govtriazine Analogues
Building upon the insights gained from biological screening and computational studies, the rational design of novel analogues of 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine is a key future direction. Structure-activity relationship (SAR) studies will be crucial in guiding these design efforts. nih.gov
Strategies for rational analogue design include:
Modification of the Furan Ring: Replacing the furan with other five-membered heterocycles (e.g., thiophene, pyrrole) or substituted phenyl rings can probe the importance of this moiety for biological activity and selectivity.
Functionalization of the Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and pharmacokinetic properties.
Scaffold Hopping: Replacing the pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine core with other bioisosteric fused heterocyclic systems could lead to the discovery of novel chemical series with improved drug-like properties.
Structure-Based Drug Design: If the crystal structure of a target protein in complex with a pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine derivative is available, structure-based design can be employed to design new analogues with optimized interactions with the binding site.
A hypothetical SAR exploration for 3-(Furan-2-yl)pyrido[3,2-e] keyingchem.comnih.govnih.govtriazine is outlined in Table 3.
Table 3: Hypothetical Structure-Activity Relationship (SAR) Exploration
| Position of Modification | Type of Modification | Rationale |
|---|---|---|
| Furan Ring | Replacement with thiophene, pyrrole, or substituted phenyl | To investigate the influence of heteroatom and electronic properties on activity. |
| Pyridine Ring | Introduction of electron-donating or -withdrawing groups | To modulate the pKa and electronic distribution of the core structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
